![molecular formula C21H19NO3 B4234090 4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one CAS No. 64257-26-7](/img/structure/B4234090.png)
4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Overview
Description
4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, commonly known as DBQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DBQ belongs to the class of benzoquinolinone derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, anticancer, antiviral, and antitumor properties.
Mechanism of Action
The exact mechanism of action of DBQ is not fully understood. However, several studies have suggested that DBQ exerts its biological activities by modulating various signaling pathways. For instance, DBQ has been reported to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. DBQ has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. These findings suggest that DBQ may exert its biological activities by modulating multiple signaling pathways.
Biochemical and Physiological Effects
DBQ has been reported to exhibit various biochemical and physiological effects. In a recent study, DBQ was found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. DBQ has also been shown to inhibit the production of reactive oxygen species, which play a critical role in inflammation and cancer. These findings suggest that DBQ may exert its biological activities by modulating various biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DBQ in lab experiments is its potential therapeutic applications. DBQ has been reported to exhibit significant anti-inflammatory, anticancer, antiviral, and antitumor properties, which make it an attractive candidate for further development as a therapeutic agent. However, one of the main limitations of using DBQ in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of DBQ. One of the main directions is to further investigate its potential therapeutic applications. DBQ has been reported to exhibit significant anti-inflammatory, anticancer, antiviral, and antitumor properties, which make it an attractive candidate for further development as a therapeutic agent. Another direction is to investigate the mechanism of action of DBQ. The exact mechanism of action of DBQ is not fully understood, and further studies are needed to elucidate its mode of action. Finally, future studies should also focus on improving the solubility of DBQ, which can enhance its bioavailability and efficacy in vivo.
Conclusion
In conclusion, DBQ is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DBQ has been reported to exhibit significant anti-inflammatory, anticancer, antiviral, and antitumor properties, which make it an attractive candidate for further development as a therapeutic agent. The synthesis of DBQ involves a multistep process, and its mechanism of action is not fully understood. Future studies should focus on investigating the potential therapeutic applications of DBQ, its mechanism of action, and improving its solubility.
Scientific Research Applications
DBQ has been extensively studied for its potential therapeutic applications. It has been reported to exhibit significant anti-inflammatory, anticancer, antiviral, and antitumor properties. In a recent study, DBQ was found to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. Another study reported that DBQ exhibited potent antiviral activity against the hepatitis C virus. DBQ has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. These findings suggest that DBQ has the potential to be developed as a novel therapeutic agent for the treatment of various diseases.
properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-14-8-10-16(19(11-14)25-2)18-12-20(23)22-21-15-6-4-3-5-13(15)7-9-17(18)21/h3-11,18H,12H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMXAQWHQSVLEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388089 | |
Record name | ST50640939 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one | |
CAS RN |
64257-26-7 | |
Record name | ST50640939 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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